

# Lactosucrose as a Functional Food Ingredient: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lactosucrose

Cat. No.: B1596573

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Lactosucrose**, a trisaccharide composed of galactose, glucose, and fructose, is a functional food ingredient with significant potential in promoting gut health and overall well-being.[1][2] As a non-digestible oligosaccharide, **lactosucrose** functions as a prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria, particularly *Bifidobacterium* and *Lactobacillus* species.[3][4][5] This targeted fermentation leads to the production of short-chain fatty acids (SCFAs), which mediate a cascade of physiological benefits, including modulation of the immune system, enhancement of mineral absorption, and improvement of the intestinal environment. This technical guide provides an in-depth overview of the research on **lactosucrose**, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways to support further investigation and development in the field.

## Introduction to Lactosucrose

**Lactosucrose** (O-β-D-galactopyranosyl-(1 → 4)-O-α-D-glucopyranosyl-(1 → 2)-β-D-fructofuranoside) is synthesized enzymatically from lactose and sucrose.[1] Its resistance to digestion in the upper gastrointestinal tract allows it to reach the colon intact, where it is fermented by the resident microbiota.[2] This selective fermentation is the cornerstone of its functional properties.

## Impact on Gut Microbiota Composition

Clinical and preclinical studies have consistently demonstrated the bifidogenic effect of **lactosucrose**. Supplementation leads to a significant increase in the abundance of beneficial bacteria while concurrently suppressing the growth of potentially pathogenic bacteria.

Table 1: Effect of **Lactosucrose** Supplementation on Fecal Microbiota in Human and Animal Studies

Study Population	Dosage	Duration	Change in Bifidobacterium	Change in Lactobacillus	Change in Clostridium	Other Notable Changes	Reference
Healthy Adults	6 g/day	8 weeks	Significant increase in number and percentage	Not specified	Not specified	Fecal ammonia significantly decreased	[3]
Patients with IBD	8.5 g/day	2 weeks	Significant increase in count	Not specified	Not specified	Significant decrease in Bacteroidaceae	[6]
Cats	175 mg/day	2 weeks	Significant increase in frequency of occurrence	Significant increase in counts	Significant decrease in counts (including C. perfringens)	Decrease in Enterobacteriaceae, Fusobacteria, and Staphylococci	[7]
Broiler Chickens	0.15% of diet	62 days	Significant increase in numbers	Not specified	Significant decrease in lecithinase-positive clostridia	Decrease in Bacteroidaceae and Staphylococci	[8]

Dogs	1.5 g/day	2 weeks	Significant increase in levels	No detectable change	Significant decrease in C. perfringens	[9]
------	-----------	---------	--------------------------------	----------------------	--	-----

## Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of **lactosucrose** by gut bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut health and have systemic effects.

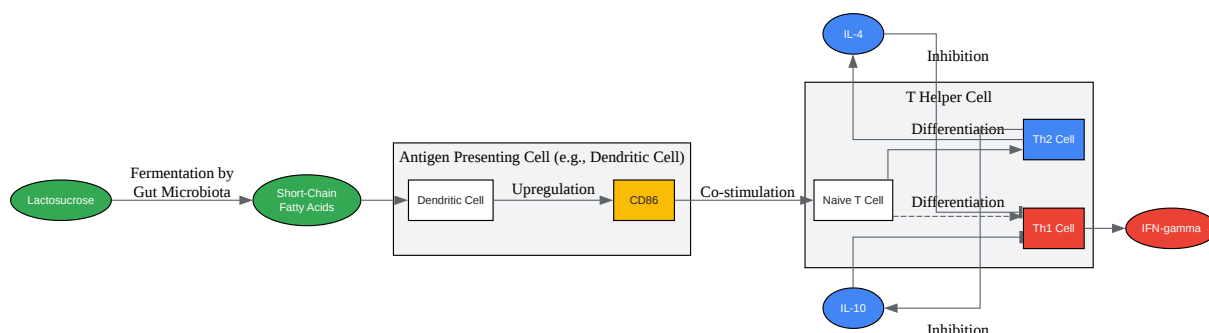
Table 2: Effect of **Lactosucrose** on Fecal Short-Chain Fatty Acid Concentrations

Study Population	Dosage	Duration	Change in Acetate	Change in Propionate	Change in Butyrate	Change in Total SCFAs	Change in Fecal pH	Reference
Healthy Young Women	12 g/day	92 weeks	Not specified	Not specified	Not specified	Significant increase	Significant decrease	[10]
Patients with IBD	8.5 g/day	2 weeks	Improved levels	Improved levels	Improved levels	Improved levels	Improved levels	[11]
Broiler Chickens	0.15% of diet	62 days	Increased	Not specified	Increased (P < 0.05)	Not specified	Not specified	[8]
Dogs	1.5 g/day	2 weeks	Not specified	Not specified	Significant decrease in butyric acid	Not specified	Slight decrease	[9]

Note: The decrease in butyric acid in the dog study is an interesting finding that may be species-specific and warrants further investigation.

## Immunomodulatory Effects: Balancing the Th1/Th2 Response

**Lactosucrose** has been shown to modulate the immune system by influencing the balance between T helper 1 (Th1) and T helper 2 (Th2) responses. This is particularly relevant in inflammatory conditions. Research in a rat model of colitis demonstrated that **lactosucrose** supplementation stimulated the production of Th2-associated cytokines IL-4 and IL-10, while up-regulating the co-stimulatory molecule CD86 on dendritic cells.[12] This led to a rebalancing of the Th1/Th2 ratio, suggesting an anti-inflammatory effect.[12]

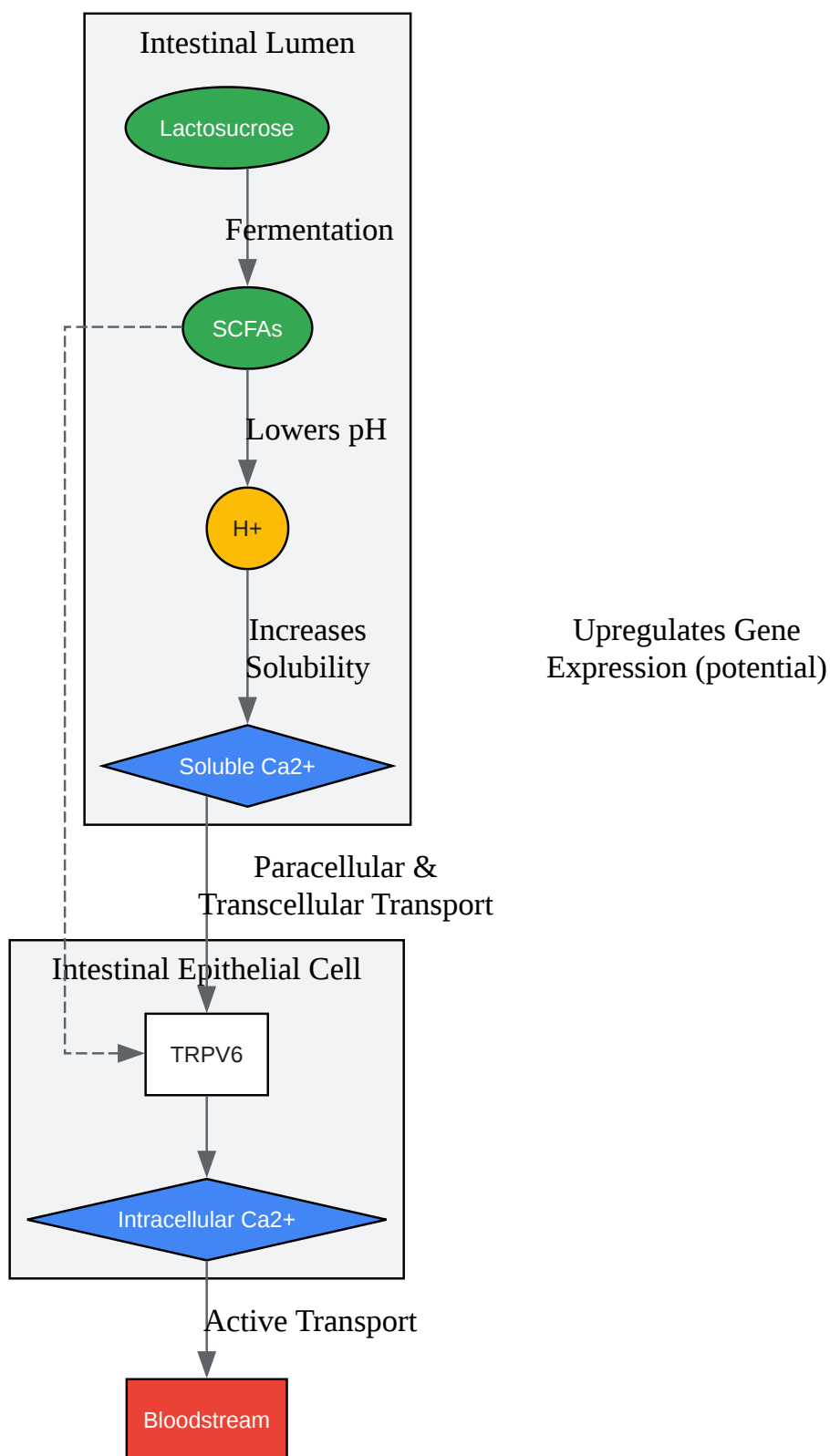


[Click to download full resolution via product page](#)

Modulation of Th1/Th2 balance by **lactosucrose**.

## Enhancement of Mineral Absorption

**Lactosucrose** has been demonstrated to enhance the absorption of essential minerals, particularly calcium. The primary mechanism is believed to be the reduction of intestinal pH due to SCFA production, which increases the solubility and passive absorption of calcium.[1] Furthermore, SCFAs may directly influence the expression of genes related to calcium transport in intestinal epithelial cells.



[Click to download full resolution via product page](#)

Mechanism of enhanced calcium absorption by **lactosucrose**.

## Detailed Experimental Protocols

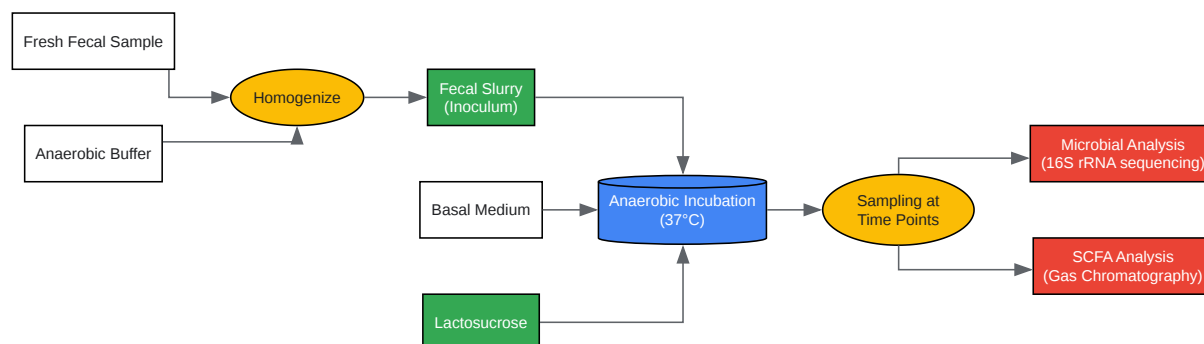
This section provides an overview of key experimental methodologies employed in **lactosucrose** research.

### In Vitro Fermentation using Human Fecal Inoculum

This method assesses the prebiotic potential of **lactosucrose** by simulating its fermentation in the colon.

- Objective: To determine the effect of **lactosucrose** on microbial composition and SCFA production.
- Methodology:
  - Fecal Slurry Preparation: Fresh fecal samples from healthy donors are homogenized in an anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent like L-cysteine HCl).
  - Basal Medium: A nutrient medium mimicking the colonic environment is prepared, typically containing peptone, yeast extract, and salts.
  - Incubation: A specific concentration of **lactosucrose** is added to the basal medium, followed by inoculation with the fecal slurry. Control fermentations without **lactosucrose** are run in parallel.
  - Anaerobic Conditions: The fermentation is carried out in an anaerobic chamber or sealed vessels at 37°C for a defined period (e.g., 24-48 hours).
  - Sampling: Aliquots are collected at various time points for microbial and metabolite analysis.





[Click to download full resolution via product page](#)

Workflow for in vitro fermentation of **lactosucrose**.

## Short-Chain Fatty Acid Analysis by Gas Chromatography (GC)

- Objective: To quantify the concentrations of acetate, propionate, butyrate, and other SCFAs in fermentation samples or fecal extracts.
- Methodology:
  - Sample Preparation: Fecal samples or fermentation broth are acidified (e.g., with hydrochloric or metaphosphoric acid) to protonate the SCFAs, making them volatile. An internal standard (e.g., 2-ethylbutyric acid) is added for quantification.
  - Extraction: SCFAs are extracted into an organic solvent (e.g., diethyl ether).
  - Derivatization (Optional): For some GC methods, SCFAs are derivatized to increase their volatility and improve chromatographic separation.
  - GC Analysis: The extracted sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., FFAP) and a flame ionization detector (FID).

- Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve of known SCFA concentrations.

## Gut Microbiota Analysis by 16S rRNA Gene Sequencing

- Objective: To determine the composition of the gut microbiota and identify changes induced by **lactosucrose**.
- Methodology:
  - DNA Extraction: Total DNA is extracted from fecal samples or fermentation pellets using a commercial kit.
  - PCR Amplification: The variable regions (e.g., V3-V4) of the 16S rRNA gene are amplified by PCR using universal primers.
  - Library Preparation: The PCR products are purified and prepared for sequencing by adding adapters and barcodes.
  - Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
  - Bioinformatic Analysis: The sequencing reads are processed to remove low-quality reads, classify sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), and assign taxonomy. Statistical analyses are then performed to compare the microbial composition between different treatment groups.

## Immune Response Analysis by Flow Cytometry and ELISA

- Objective: To assess the immunomodulatory effects of **lactosucrose**.
- Methodology:
  - Flow Cytometry:
    - Cell Isolation: Immune cells (e.g., lymphocytes, dendritic cells) are isolated from blood, spleen, or Peyer's patches.

- Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, CD86) and intracellular cytokines (e.g., IFN- $\gamma$ , IL-4) after cell permeabilization.
- Analysis: The stained cells are analyzed on a flow cytometer to identify and quantify different cell populations and their cytokine production.
- ELISA (Enzyme-Linked Immunosorbent Assay):
  - Sample Collection: Serum, plasma, or cell culture supernatants are collected.
  - Assay: The concentration of specific cytokines (e.g., IL-4, IL-10, IFN- $\gamma$ ) is measured using commercially available ELISA kits according to the manufacturer's instructions.

## Conclusion

The body of research on **lactosucrose** provides compelling evidence for its role as a valuable functional food ingredient. Its well-established prebiotic activity, leading to a healthier gut microbiota composition and increased SCFA production, underpins its diverse physiological benefits. The modulation of the immune system and enhancement of mineral absorption are particularly noteworthy effects with significant implications for human health. The detailed methodologies and visualized pathways presented in this guide are intended to facilitate further research and development, ultimately unlocking the full potential of **lactosucrose** in promoting health and preventing disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Long-term ingestion of lactosucrose increases Bifidobacterium sp. in human fecal flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactose intolerance and the genetic regulation of intestinal lactase-phlorizin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of sucrase-isomaltase gene expression in human intestinal epithelial cells by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Lactose Supplementation on Regulation of Streptococcus thermophilus on Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Th2 Cell Immunity by Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of immunity and inflammatory gene expression in the gut, in inflammatory diseases of the gut and in the liver by probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of 4G-beta-D-galactosylsucrose (lactosucrose) on fecal microflora in patients with chronic inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactosucrose attenuates intestinal inflammation by promoting Th2 cytokine production and enhancing CD86 expression in colitic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lactosucrose as a Functional Food Ingredient: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596573#lactosucrose-as-a-functional-food-ingredient-in-research]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)